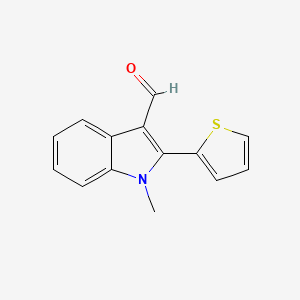
1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and synthetic versatility
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst. Another method includes the condensation of indole derivatives with aldehydes under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .
相似化合物的比较
- 1-Methylindole-3-carboxaldehyde
- 2-Methylindole-3-carboxaldehyde
- 3-Methylindole-2-carboxaldehyde
Comparison: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse chemical transformations compared to other indole derivatives .
生物活性
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | X μg/mL |
| Mycobacterium tuberculosis | Y μg/mL |
| Candida albicans | Z μg/mL |
Note: Specific MIC values need to be sourced from experimental data.
Anticancer Activity
The compound's anticancer potential has also been investigated. Indoles are known for their ability to induce apoptosis in cancer cells, and derivatives like this compound may exhibit similar effects.
Case Study: Induction of Apoptosis
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole ring or the thienyl group may enhance its potency and selectivity against specific targets.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on indole | Increased potency against MRSA |
| Variations in thienyl group | Altered antifungal efficacy |
属性
IUPAC Name |
1-methyl-2-thiophen-2-ylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-15-12-6-3-2-5-10(12)11(9-16)14(15)13-7-4-8-17-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWRWALXJAGLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














